molecular formula C17H24N2O4 B11799240 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid

2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B11799240
M. Wt: 320.4 g/mol
InChI Key: ITNBQYGHJQEZIN-UHFFFAOYSA-N
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Description

2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a benzyloxy group, and an acetic acid moiety

Preparation Methods

The synthesis of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(((3-(Benzyloxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[3-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O4/c20-16(21)12-19-9-7-15(11-19)10-18-8-6-17(22)23-13-14-4-2-1-3-5-14/h1-5,15,18H,6-13H2,(H,20,21)

InChI Key

ITNBQYGHJQEZIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CNCCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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